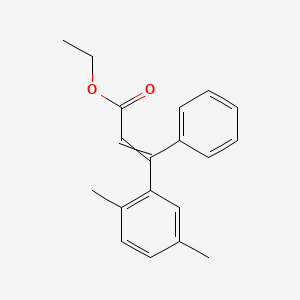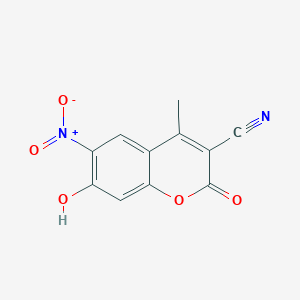![molecular formula C13H9BrN2OS B14202412 3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 858118-48-6](/img/structure/B14202412.png)
3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfinyl group at the 3-position and a bromine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenesulfinyl and bromine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can form the pyrrolo[2,3-b]pyridine core, which can then be brominated and sulfinylated using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for the cyclization step and the application of green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the sulfinyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: 3-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Reduction: 3-(Benzenesulfinyl)-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzenesulfinyl group may play a role in modulating the compound’s biological activity by influencing its binding affinity to target proteins. The bromine atom can also affect the compound’s reactivity and selectivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar heterocyclic core and have been studied for their pharmacological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit a wide range of biological activities.
Uniqueness
3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a benzenesulfinyl group and a bromine atom, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable scaffold for the development of new bioactive molecules .
Propiedades
Número CAS |
858118-48-6 |
|---|---|
Fórmula molecular |
C13H9BrN2OS |
Peso molecular |
321.19 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2OS/c14-9-6-11-12(8-16-13(11)15-7-9)18(17)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Clave InChI |
IBDYBMMVZZKCDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)C2=CNC3=C2C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)

![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)

![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)


![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
